An In-depth Technical Guide to the Chemical Structure of Methyl 4-phenoxypyridine-3-carboxylate
An In-depth Technical Guide to the Chemical Structure of Methyl 4-phenoxypyridine-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-phenoxypyridine-3-carboxylate (CAS No. 845671-56-9) is a heterocyclic compound featuring a pyridine core functionalized with a phenoxy group and a methyl ester.[1] This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of complex molecules with potential therapeutic applications, particularly in oncology.[2][3] The arrangement of the ether linkage at the C4 position and the carboxylate at the C3 position of the pyridine ring creates a unique electronic and steric environment, making it a valuable synthon for developing targeted kinase inhibitors.[3] This guide provides a detailed elucidation of its chemical structure through spectroscopic analysis, outlines a logical synthetic pathway, and discusses the molecule's broader significance in drug discovery.
Molecular Architecture and Structural Elucidation
The definitive structure of Methyl 4-phenoxypyridine-3-carboxylate, with the molecular formula C₁₃H₁₁NO₃, is confirmed through a combination of modern spectroscopic techniques.[4] The molecule's architecture is characterized by a central pyridine ring, an ether linkage to a phenyl group at the 4-position, and a methyl carboxylate group at the 3-position.
Caption: Chemical structure of Methyl 4-phenoxypyridine-3-carboxylate.
Spectroscopic Data Interpretation
The structural assignment is corroborated by a combination of spectroscopic methods. While a dedicated full dataset for this specific compound is not publicly available in the provided search results, a robust interpretation can be derived from established principles and data from analogous structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three primary components of the molecule: the substituted pyridine ring, the phenoxy group, and the methyl ester.
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Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm) are expected for the protons on the pyridine ring. The proton at C2 (adjacent to the nitrogen and between the two substituents) would likely be the most downfield singlet or narrow doublet. The protons at C5 and C6 would appear as doublets, with coupling constants characteristic of their ortho relationship.
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Phenoxy Protons: The five protons of the phenoxy ring would appear in the aromatic region, likely between δ 7.0-7.5 ppm. Their signals would present as a complex multiplet due to ortho, meta, and para couplings.
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Methyl Protons: A sharp singlet, integrating to three protons, is anticipated for the methyl group of the ester functionality, typically appearing around δ 3.8-4.0 ppm.[5]
¹³C NMR: The carbon spectrum provides a count of unique carbon environments.
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Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-175 ppm.[6]
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Aromatic Carbons: A series of signals between δ 110-160 ppm would correspond to the 11 aromatic carbons of the pyridine and phenyl rings.[7] Quaternary carbons (C3, C4 of the pyridine ring and C1 of the phenyl ring) will typically show weaker signals.
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Methyl Carbon: The methyl carbon of the ester group would appear furthest upfield, generally in the δ 50-55 ppm region.[8]
| Data Type | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | δ 8.5 - 9.0 ppm | Pyridine H (C2) |
| δ 7.0 - 8.5 ppm | Pyridine H (C5, C6) & Phenyl H | |
| δ 3.8 - 4.0 ppm | -OCH₃ (Ester) | |
| ¹³C NMR | δ 165 - 175 ppm | C=O (Ester Carbonyl) |
| δ 110 - 160 ppm | Aromatic Carbons (Pyridine & Phenyl) | |
| δ 50 - 55 ppm | -OCH₃ (Ester Methyl) | |
| IR | 1720 - 1740 cm⁻¹ | C=O Stretch (Ester) |
| 1200 - 1300 cm⁻¹ | C-O Stretch (Ester) | |
| 1230 - 1270 cm⁻¹ | C-O-C Stretch (Aryl Ether) | |
| 3030 - 3100 cm⁻¹ | Aromatic C-H Stretch | |
| 1550 - 1600 cm⁻¹ | C=C and C=N Stretch (Aromatic Rings) |
Table 1: Predicted Spectroscopic Data for Methyl 4-phenoxypyridine-3-carboxylate.
The IR spectrum is instrumental in identifying the key functional groups.
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Carbonyl Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of the ester C=O group.[9]
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Ether Linkage: A characteristic C-O-C stretching vibration for the aryl ether is expected in the 1230-1270 cm⁻¹ region.
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Aromatic Rings: Multiple bands in the 1550-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine and phenyl rings. Aromatic C-H stretching vibrations would be observed as weaker bands just above 3000 cm⁻¹.[9]
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (229.23 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₃H₁₁NO₃. Common fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃) or the entire methyl carboxylate group (•COOCH₃), providing further structural evidence.
Synthetic Strategy
The synthesis of Methyl 4-phenoxypyridine-3-carboxylate is logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established methodology is ideal for forming aryl ether linkages on electron-deficient aromatic rings like pyridine.
Caption: Proposed synthetic workflow for Methyl 4-phenoxypyridine-3-carboxylate.
Experimental Protocol
This protocol describes a self-validating system for the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
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Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Methyl 4-chloropyridine-3-carboxylate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Causality: A dry, inert atmosphere is critical to prevent side reactions with moisture. DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures.
-
-
Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the flask.
-
Causality: The base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. K₂CO₃ is a practical choice as it is effective, inexpensive, and easy to handle. An excess is used to drive the reaction to completion.
-
-
Nucleophile Addition: Add Phenol (1.1-1.2 eq) to the reaction mixture.
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Causality: A slight excess of the nucleophile (phenol) ensures the complete consumption of the limiting electrophile (the chlorinated pyridine).
-
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: SₙAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. TLC is used to track the disappearance of the starting material and the appearance of the product spot, indicating reaction completion.
-
-
Workup and Isolation: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and DMF. Ethyl acetate is a common extraction solvent. The brine wash removes residual water, and Na₂SO₄ is a drying agent.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: Chromatography separates the desired product from any unreacted starting materials and byproducts based on polarity, yielding the pure Methyl 4-phenoxypyridine-3-carboxylate.
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Significance in Drug Discovery
The 4-phenoxypyridine motif is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[3] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Molecules containing the 4-phenoxypyridine core, including derivatives of the title compound, have been shown to act as potent inhibitors of proto-oncogene proteins like c-Met.[3]
The structure of Methyl 4-phenoxypyridine-3-carboxylate is particularly advantageous:
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Hinge-Binding Region: The pyridine nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase active site.
-
Hydrophobic Pockets: The phenoxy group can occupy deep hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.
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Vector for Derivatization: The methyl carboxylate at the C3 position provides a versatile chemical handle for further modification, allowing for the synthesis of extensive compound libraries to optimize potency, selectivity, and pharmacokinetic properties.[2]
Research has demonstrated that modifying the phenoxy ring and converting the carboxylate into various amides can lead to compounds with potent anti-proliferative activity against various cancer cell lines.[2] Therefore, Methyl 4-phenoxypyridine-3-carboxylate is not merely a chemical entity but a strategic starting point for the rational design of next-generation targeted cancer therapies.
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